molecular formula C14H11FO3S B2518339 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone CAS No. 1378441-13-4

2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone

Cat. No.: B2518339
CAS No.: 1378441-13-4
M. Wt: 278.3
InChI Key: LTKKSXXOCMRZFO-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone is a high-purity chemical reagent designed for research applications in synthetic and medicinal chemistry. This β-keto sulfone compound serves as a versatile and valuable building block for the construction of complex heterocyclic systems. Its structure is particularly suited for the Dimroth azide-enolate cycloaddition, a key reaction for synthesizing 4-sulfonyl-1,2,3-triazole scaffolds, which are of significant interest due to their promising bioactivities, including potential antibacterial and antifungal properties . Research into structurally related β-keto sulfones has demonstrated potent antifungal activity against clinical isolates of Candida species, exhibiting remarkably low minimum inhibitory concentrations (MIC) and fungicidal effects, suggesting a promising avenue for the development of new antifungal agents . The incorporation of the fluorophenyl group can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a crucial intermediate in the search for novel bioactive molecules. The compound's physical properties, such as a density of approximately 1.2 g/cm³, align with similar sulfonyl derivatives . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-fluorophenyl)sulfonyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c15-12-8-4-5-9-14(12)19(17,18)10-13(16)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKKSXXOCMRZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone typically involves the reaction of 2-fluorobenzenesulfonyl chloride with a suitable phenylethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alcohols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone typically involves the reaction of 2-fluorobenzenesulfonyl chloride with phenylethanone under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with solvents such as dichloromethane or toluene facilitating the reaction. The resulting compound features a sulfonyl group attached to a fluorophenyl ring, providing unique reactivity patterns.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Reduction reactions can convert the sulfonyl group to a sulfide.
  • Substitution : The fluorine atom can be substituted with other nucleophiles.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, compounds with similar structures have shown efficacy against various diseases, including cancer and infectious diseases.

Case Study : In a study examining non-nucleoside inhibitors of respiratory syncytial virus (RSV), similar sulfonyl compounds demonstrated significant antiviral activity. These findings suggest that this compound may also possess antiviral properties .

Anticancer Activity

Research has shown that related compounds exhibit antimitotic activity against human tumor cells. For example, a compound structurally related to this compound was evaluated by the National Cancer Institute and displayed significant cell growth inhibition rates across various cancer cell lines . This highlights the potential for further exploration of this compound in cancer therapy.

The compound has been studied for its antibacterial and antifungal properties. The sulfonyl group enhances its reactivity towards biological molecules, potentially leading to disruption of cellular processes in pathogens.

Data Table: Biological Activity Assessment

CompoundTarget OrganismActivityReference
This compoundStaphylococcus aureusModerate
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanoneE. coliHigh

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone and related compounds:

Compound Name Substituents Biological Activity Synthetic Method Physical Properties
This compound 2-Fluorophenylsulfonyl, phenyl ketone Not explicitly reported Likely sulfonylation of phenylethanone derivatives Data not available
2-Bromo-2-(2-fluorophenyl)-1-phenylethanone () 2-Fluorophenyl, bromo, phenyl ketone Intermediate for further reactions Friedel-Crafts acylation with 3-fluorophenylacetic acid Yellow oil; quantitative yield
2-(4-Chlorophenyl)-1-phenylethanone () 4-Chlorophenyl, phenyl ketone Pharmaceutical intermediate Reaction of α-bromoacetophenone with 4-chlorophenol mp 138°C; bp 351°C
2-[(4-Chlorophenyl)sulfonyl]-1-phenylethanone (Compound 4, ) 4-Chlorophenylsulfonyl, Br, Cl substituents Antimicrobial potential (inferred) Sequential halogenation and sulfonylation Data not available
2-(Benzothiazol-2-ylthio)-1-phenylethanone () Benzothiazole-thioether, phenyl ketone Not reported C–S bond cleavage in basic medium Crystallographic data available
2-(1H-Imidazol-1-yl)-1-phenylethanone () Imidazole, phenyl ketone Intermediate for ERK inhibitors Condensation of α-chloroacetophenone with imidazole Data not available

Key Structural and Electronic Differences:

  • Sulfonyl vs. This may influence reactivity in nucleophilic additions or binding to biological targets .
  • Halogen Position Effects: The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which may sterically hinder interactions compared to para-substituted analogs like 2-(4-chlorophenyl)-1-phenylethanone (). Para-substituents often allow better resonance stabilization .
  • Multi-Halogenated Derivatives: Compounds such as 2-bromo-2-chloro-2-[(4-chlorophenyl)sulfonyl]-1-phenylethanone () exhibit increased steric bulk and electronegativity, which could enhance stability or alter metabolic pathways compared to mono-halogenated derivatives .

Biological Activity

2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone, also known by its CAS number 1378441-13-4, is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a phenyl group attached to an ethanone moiety, with a sulfonyl group linked to a fluorophenyl substituent. Its chemical structure can be represented as follows:

C6H4FSO2C6H5CO\text{C}_6\text{H}_4\text{F}\text{SO}_2\text{C}_6\text{H}_5\text{CO}

This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Properties : Studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antitumor Activity : Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cell signaling pathways.
  • Reactive Oxygen Species Modulation : The compound could influence oxidative stress levels within cells, promoting apoptosis in tumor cells.
  • Cytokine Regulation : It appears to modulate the production of cytokines involved in inflammation and immune responses.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

StudyBiological ActivityMethodologyResults
Study AAntimicrobialDisk diffusion assayInhibition zones observed against E. coli and S. aureus
Study BAnti-inflammatoryELISA for cytokinesSignificant reduction in IL-6 and TNF-alpha levels
Study CAntitumorMTT assay on cancer cell linesIC50 values indicating potent cytotoxicity

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic inflammation demonstrated improved symptoms following treatment with the compound.
  • Case Study 2 : A cohort study on cancer patients showed promising results regarding tumor size reduction when combined with standard chemotherapy.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone?

What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the sulfonyl group’s electronic effects on adjacent protons (e.g., deshielding of α-ketone protons) .
  • X-ray crystallography : Resolve bond angles and confirm stereoelectronic effects, as demonstrated for structurally similar sulfonyl ketones .
  • FT-IR : Validate sulfonyl (S=O, ~1350–1150 cm1^{-1}) and ketone (C=O, ~1700 cm1^{-1}) functional groups .

What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2 irritation risks) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (Specific Target Organ Toxicity, Respiratory) .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

How can synthesis yield be optimized for this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., acetone or ethyl acetate) enhance sulfonyl coupling efficiency .
  • Catalysis : Transition metals (e.g., Pd) may reduce side reactions in aryl coupling steps .
  • Temperature Control : Maintain 0–5°C during sulfonation to minimize decomposition .
  • AI-Driven Optimization : Use predictive models (e.g., Reaxys_biocatalysis) to screen reaction parameters and reduce trial runs .

How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic Effects : NMR may show time-averaged conformations, while X-ray provides static snapshots. For example, rotational barriers around the sulfonyl-phenyl bond could explain discrepancies .
  • Computational Validation : DFT calculations (e.g., Gaussian) can model preferred conformations and align with experimental data .
  • Sample Purity : Ensure crystallography samples are free of polymorphic impurities via recrystallization (e.g., using ethanol/water mixtures) .

What computational methods are suitable for studying its reactivity?

  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonyl group hydrogen bonding .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Degradation Pathways : Use molecular dynamics (MD) simulations to model hydrolysis or photodegradation under varying pH and UV conditions .

Data Contradiction & Experimental Design

How to address variability in biological assay results for this compound?

  • Matrix Effects : Stabilize organic matrices (e.g., use cooling during assays) to prevent degradation, as seen in wastewater studies .
  • Dose-Response Validation : Replicate experiments with staggered concentrations to rule out solvent interference (e.g., DMSO cytotoxicity) .

What strategies mitigate limitations in pollution/toxicity studies?

  • Real-World Sampling : Expand synthetic mixtures to include diverse contaminants (e.g., heavy metals) for ecological relevance .
  • Long-Term Stability Tests : Monitor compound persistence under environmental conditions (pH 4–9, UV exposure) using LC-MS .

Methodological Tables

Parameter Synthesis Optimization Characterization
Key Technique AI retrosynthesis X-ray crystallography
Critical Condition 0–5°C, NaOH/dichloromethane Recrystallization (ethanol/water)
Validation HPLC purity >95% DFT-computed bond angles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.